molecular formula C30H21N3O2 B13935026 2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 185563-92-2

2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13935026
CAS No.: 185563-92-2
M. Wt: 455.5 g/mol
InChI Key: NZWBLZZDAZWKAI-UHFFFAOYSA-N
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Description

This compound features a phthalimide (isoindole-1,3-dione) core conjugated to a 1H-imidazole moiety substituted with a bulky triphenylmethyl (trityl) group at the N1 position. Key structural attributes include:

  • Isoindole-1,3-dione core: Contributes to planarity and hydrogen-bonding capacity via carbonyl groups.
  • Imidazole ring: Offers nitrogen-rich heterocyclic character, enabling coordination or bioactivity.
  • Trityl substituent: Introduces steric bulk and lipophilicity, influencing solubility and interaction with biological targets.

Properties

CAS No.

185563-92-2

Molecular Formula

C30H21N3O2

Molecular Weight

455.5 g/mol

IUPAC Name

2-(1-tritylimidazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C30H21N3O2/c34-27-25-18-10-11-19-26(25)28(35)33(27)29-31-20-21-32(29)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H

InChI Key

NZWBLZZDAZWKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

Chemical Reactions Analysis

2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. For instance, it can modulate dopamine receptors, suggesting potential antipsychotic applications . Additionally, it may inhibit β-amyloid protein aggregation, indicating a role in treating Alzheimer’s disease . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Imidazole Ring

2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16)
  • Structure : Methyl group at the imidazole N1 position.
  • Synthesis : Reflux of phthalimide derivatives with ethylenediamine in dioxane (95% yield) .
  • Key Data: Melting Point: 215–217°C (vs. trityl analog’s likely higher m.p. due to bulk). IR: 1781 and 1704 cm⁻¹ (C=O stretching). ¹H-NMR: δ 2.62 (CH3), 6.56–7.66 ppm (aromatic protons). Bioactivity: Not reported in evidence.
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a)
  • Structure : Phenyl hydrazone substituent on the imidazole.
  • Synthesis: Reflux with phenyl hydrazine hydrochloride in ethanol (49% yield) .
  • Key Data :
    • Melting Point : 185–187°C.
    • IR : 3355 cm⁻¹ (NH stretch), 1783 and 1711 cm⁻¹ (C=O).
    • MS : m/z 355 (M⁺).
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione (Compounds 6–8)
  • Structure : Diphenyl substituents on the imidazole.
  • Synthesis : Cyclization of benzil with phthalic anhydride derivatives in glacial acetic acid .

Modifications to the Phthalimide Core

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)
  • Structure : Indole-acryloyl group appended to the phthalimide.
  • Synthesis : Claisen-Schmidt condensation of indolecarbaldehyde with phthalimide derivatives .
  • Key Data :
    • Solubility : Enhanced polar character due to acryloyl group.
2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (13)
  • Structure : Phenylethyl group replaces imidazole.
  • Bioactivity : Anticonvulsant activity in PTZ and MES seizure models .

Functional Group Additions

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
  • Structure : Triazolidine-thione moiety.
  • Synthesis : Reflux with thiosemicarbazide (42% yield) .
  • Key Data :
    • Melting Point : >300°C.
    • IR : 3437 cm⁻¹ (NH), 1217 cm⁻¹ (C=S).
2-[3-[[1-[4-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-imidazol-2-yl]-1-methylethyl]amino]propyl]-1H-isoindole-1,3(2H)-dione (CAS 872880-03-0)
  • Structure : Fluorophenyl and benzyl substituents.
  • Key Data: Molecular Weight: 514.57 g/mol. Potential Use: Likely designed for kinase inhibition or CNS targeting due to fluorinated aromatic groups .

Comparative Analysis Table

Compound Substituents Melting Point (°C) Key Functional Groups Bioactivity Reference
Target Compound Trityl-imidazole Not Reported C=O, NH (imidazole) Not Reported N/A
Compound 16 Methyl-imidazole 215–217 C=O, CH3 None Reported
Compound 17a Phenyl hydrazone 185–187 C=O, NH, C=N None Reported
Compounds 6–8 Diphenyl-imidazole Not Reported C=O, C=N Antimicrobial/Anticancer
Compound 13c Triazolidine-thione >300 C=O, NH, C=S Not Reported
CAS 872880-03-0 Fluorophenyl-benzyl Not Reported C=O, CF3 Kinase Inhibition (Inferred)

Biological Activity

The compound 2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione , with a molecular formula of C30H21N3O2C_{30}H_{21}N_{3}O_{2} and CAS number 185563-92-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and case studies that highlight its therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the imidazole and isoindole frameworks. The triphenylmethyl group is introduced to enhance the compound's lipophilicity and potentially improve its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and isoindole moieties exhibit significant anticancer properties. For instance, related compounds have shown antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-752Induction of apoptosis, G2/M phase arrest
Compound BMDA-MB-23174Tubulin polymerization inhibition
2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione TBDTBD

The proposed mechanism for the anticancer activity of 2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells .
  • Targeting Aromatase Enzyme : Some derivatives exhibit aromatase inhibitory activity, which may be beneficial in treating hormone-dependent cancers such as breast cancer .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole ring or the isoindole structure can significantly affect potency and selectivity. For example:

  • Substituents on the Imidazole Ring : Electron-withdrawing groups can enhance binding affinity to target proteins.
  • Variations in the Isoindole Moiety : Alterations in this part of the molecule may influence solubility and bioavailability.

Case Studies

Several case studies illustrate the efficacy of similar compounds derived from imidazole and isoindole structures:

  • Study on Antiproliferative Effects : A study demonstrated that imidazole derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways .
  • Dual Targeting Approach : Research has suggested that compounds with dual mechanisms—targeting both tubulin and aromatase—show enhanced therapeutic effects compared to single-target drugs .

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